3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(4-methylphenyl)ethanone and thiourea under basic conditions.
Chlorination: The benzothiophene core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.
Amidation: The final step involves the reaction of the chlorinated benzothiophene with 4-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted benzothiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition or activation of the target protein, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(4-methylphenyl)-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a benzothiophene ring.
3-Chloro-N-(4-methylphenyl)benzamide: Lacks the thiophene ring, having only a benzene ring.
4-Chloro-N-(3-methoxyphenyl)benzamide: Contains a methoxy group instead of a methyl group.
Uniqueness
3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of both the benzothiophene core and the carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The benzothiophene ring provides aromatic stability and potential for π-π interactions, while the carboxamide group offers opportunities for hydrogen bonding and solubility in polar solvents.
Properties
Molecular Formula |
C16H12ClNOS |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNOS/c1-10-6-8-11(9-7-10)18-16(19)15-14(17)12-4-2-3-5-13(12)20-15/h2-9H,1H3,(H,18,19) |
InChI Key |
WASHACZNXHHJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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